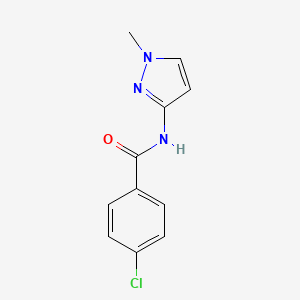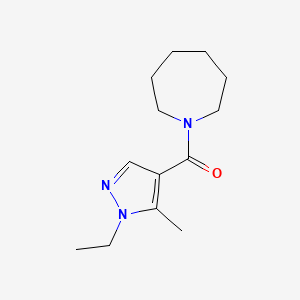![molecular formula C19H20F2N4O2S B10950568 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10950568.png)
1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(naphthalen-1-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-4-YL]SULFONYL}-4-(1-NAPHTHYLMETHYL)PIPERAZINE is a complex organic compound featuring a pyrazole ring substituted with a difluoromethyl group and a sulfonyl group, as well as a piperazine ring substituted with a naphthylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-4-YL]SULFONYL}-4-(1-NAPHTHYLMETHYL)PIPERAZINE typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of difluoroacetic acid with hydrazine derivatives under controlled conditions . The sulfonyl group is then introduced via sulfonylation reactions using appropriate sulfonyl chlorides . The final step involves the coupling of the pyrazole derivative with a naphthylmethyl-substituted piperazine under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, such as nanoscale titanium dioxide, to improve reaction efficiency and reduce environmental impact . Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-4-YL]SULFONYL}-4-(1-NAPHTHYLMETHYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
1-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-4-YL]SULFONYL}-4-(1-NAPHTHYLMETHYL)PIPERAZINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-4-YL]SULFONYL}-4-(1-NAPHTHYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the difluoromethyl-pyrazole core but differs in its functional groups and overall structure.
1-{[1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine: Similar in having a difluoromethyl-pyrazole and sulfonyl group but differs in the substitution pattern on the piperazine ring.
Uniqueness
1-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-4-YL]SULFONYL}-4-(1-NAPHTHYLMETHYL)PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20F2N4O2S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)pyrazol-4-yl]sulfonyl-4-(naphthalen-1-ylmethyl)piperazine |
InChI |
InChI=1S/C19H20F2N4O2S/c20-19(21)25-14-17(12-22-25)28(26,27)24-10-8-23(9-11-24)13-16-6-3-5-15-4-1-2-7-18(15)16/h1-7,12,14,19H,8-11,13H2 |
InChI Key |
RXIVNVRHSRFKHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CN(N=C4)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide](/img/structure/B10950491.png)
![2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10950497.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B10950505.png)
![1,3-dimethyl-1H-pyrazol-4-yl [4-(3-fluorobenzyl)piperazino] sulfone](/img/structure/B10950514.png)
![2-[4-(N'-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]oxy}carbamimidoyl)phenoxy]acetamide](/img/structure/B10950517.png)
![2-(4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)propanehydrazide](/img/structure/B10950525.png)
![5-(4-Chlorophenyl)-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10950530.png)
![N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzamide](/img/structure/B10950532.png)
methanone](/img/structure/B10950545.png)
![N-[4-(Tert-butyl)cyclohexyl]-3-(1,5-dimethyl-1H-pyrazol-4-YL)-5-isoxazolecarboxamide](/img/structure/B10950565.png)
![1-methyl-N-propyl-4-{[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10950566.png)


![2-{[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}benzoic acid](/img/structure/B10950581.png)
